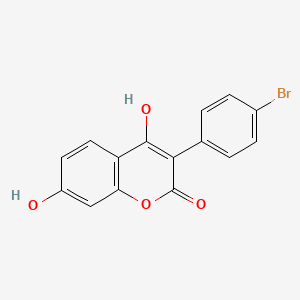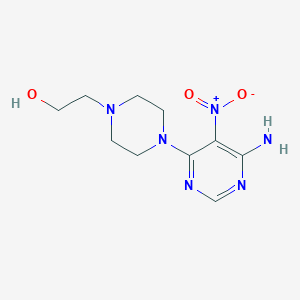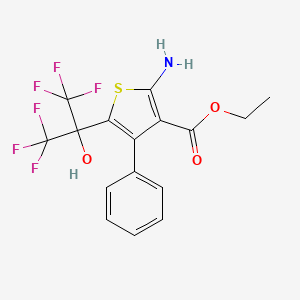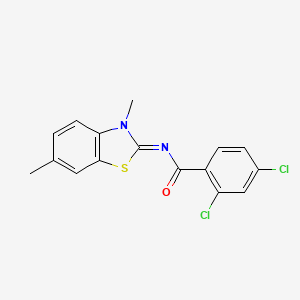
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one, commonly known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of flavonoids and is structurally similar to other flavonoids such as quercetin and kaempferol.
Aplicaciones Científicas De Investigación
Chiroptical Spectroscopy in Natural Product Synthesis
The use of 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one in the synthesis of natural products is highlighted by De Gussem et al. (2013). They demonstrated the application of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) in determining the absolute configuration of a related compound used as an intermediate in natural product synthesis (De Gussem et al., 2013).
Biomedical Applications
Ryzhkova et al. (2020) explored the electrochemically induced transformation of a compound similar to this compound. They found that the synthesized compound shows promise for various biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).
Crystal Structure Analysis
The study of crystal structures is another application area. For instance, Iyengar et al. (2005) synthesized a compound closely related to this compound and analyzed its crystal structure using X-ray diffraction. This kind of analysis aids in understanding the molecular arrangement and potential applications of such compounds (Iyengar et al., 2005).
Photophysical Properties
Xu et al. (2014) conducted research on cyclopalladated complexes involving a similar compound, demonstrating their luminescent properties. Such studies are crucial for developing materials with specific photophysical characteristics, useful in various scientific fields (Xu et al., 2014).
Synthesis of Novel Compounds
Liu et al. (2011) developed novel compounds using a derivative of this compound, showcasing the compound's utility in synthesizing diverse chemical structures (Liu et al., 2011).
Quantum Chemical Analysis
Kavitha et al. (2018) utilized HF and DFT methods to study the vibrational spectra of a compound analogous to this compound. Such quantum chemical analyses are essential for understanding the electronic properties and reactivity of these compounds (Kavitha et al., 2018).
Antimicrobial Studies
Sampal et al. (2018) synthesized a ligand from a compound related to this compound and studied its antimicrobial properties. This research highlights the potential use of such compounds in developing new antimicrobial agents (Sampal et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one may also influence a range of biochemical pathways.
Result of Action
Similar compounds have been shown to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways . These compounds increase dramatically under cellular damage . This suggests that this compound may also have similar effects.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLFBQCPQSNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-fluoro-3-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2448996.png)
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)

![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2449005.png)
![2-Methyl-4-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2449006.png)


![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)